Protected Biotin Serinol Phosphoramidite

Description

Context within Advanced Oligonucleotide Synthesis Methodologies

The chemical synthesis of oligonucleotides is predominantly achieved through a highly efficient and automated process known as phosphoramidite (B1245037) chemistry. twistbioscience.com This method involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain attached to a solid support. nih.gov While the synthesis of standard DNA and RNA sequences is routine, advanced applications often require the incorporation of modifications or labels to impart specific functions to the oligonucleotide.

Protected Biotin (B1667282) Serinol Phosphoramidite fits into this methodology as a "modifier" phosphoramidite. It is used during the synthesis cycle just like a standard nucleotide phosphoramidite, allowing for the precise placement of a biotin label at the 5' end, the 3' end, or even at internal positions within the sequence. glenresearch.com The development of such reagents is crucial for producing the sophisticated molecular tools needed for modern genomics, diagnostics, and therapeutic research. The simplicity of adapting these phosphoramidites to automated synthesis protocols has led to their enthusiastic adoption by the research community. glenresearch.com

Fundamental Role as a Non-Nucleosidic Phosphoramidite Reagent

Protected Biotin Serinol Phosphoramidite is classified as a non-nucleosidic reagent because it lacks the nucleobase (Adenine, Guanine, Cytosine, or Thymine) that defines standard DNA and RNA building blocks. Instead, its structure is based on a serinol backbone, which features a 1,3-diol framework. glenresearch.comglenresearch.com This is a significant structural advantage over older reagents that used a 1,2-diol backbone. The 1,2-diol structure is susceptible to a side reaction that can lead to the loss of the label during chemical processing, whereas the 1,3-diol backbone of serinol is chemically more stable and avoids this issue. glenresearch.comglenresearch.com

A key feature of this reagent is the "protection" of the biotin molecule itself. The biotin ring contains an active site that could undesirably react during the synthesis process, leading to branching of the oligonucleotide chain. glenresearch.comglenresearch.com To prevent this, a temporary t-butylbenzoyl protecting group is attached to the biotin. glenresearch.comglenresearch.com This group shields the biotin from unwanted side reactions during synthesis and is easily removed during the final cleavage and deprotection steps, yielding a fully functional biotinylated oligonucleotide. glenresearch.comglenresearch.com

Table 1: Key Chemical Features of Protected Biotin Serinol Phosphoramidite

| Feature | Description | Significance |

|---|---|---|

| Backbone | Serinol (1,3-diol) | Provides enhanced chemical stability and prevents unwanted dephosphorylation side reactions during synthesis. glenresearch.comglenresearch.com |

| Label | Biotin (Vitamin H) | A small molecule that forms one of the strongest known non-covalent bonds with the proteins avidin (B1170675) and streptavidin. biosearchtech.com |

| Protecting Group | t-butylbenzoyl | Attached to the biotin ring to prevent unwanted side reactions and chain branching during oligonucleotide synthesis. glenresearch.comglenresearch.com |

| Linkage Chemistry | Phosphoramidite | Enables efficient, automated, and site-specific incorporation into a growing oligonucleotide chain. twistbioscience.com |

Significance in the Development of Biotinylated Nucleic Acid Probes

The primary purpose of using Protected Biotin Serinol Phosphoramidite is to produce biotinylated nucleic acid probes. These probes are short, single-stranded DNA or RNA sequences that can bind with high specificity to their complementary target sequences. The attached biotin tag does not interfere with this hybridization process. nih.gov

The power of biotinylation lies in the extraordinarily strong and specific interaction between biotin and the protein streptavidin. biosearchtech.com This bond is one of the strongest non-covalent interactions found in nature. biosearchtech.com By conjugating streptavidin to reporter molecules (like fluorescent dyes or enzymes) or immobilizing it on surfaces (like beads or microarrays), the biotin tag on the nucleic acid probe becomes a versatile tool for detection and purification. biosearchtech.com

Biotinylated probes are central to numerous molecular biology techniques:

Affinity Purification : Biotinylated oligonucleotides can be used to capture specific DNA or RNA sequences from complex mixtures. biosearchtech.com When the probe hybridizes to its target, the entire complex can be pulled out of solution using streptavidin-coated magnetic beads. glenresearch.combiosearchtech.com

Hybridization Assays : In techniques like Southern and Northern blotting, biotinylated probes are used to detect specific DNA or RNA sequences that have been separated on a gel. biosearchtech.com The location of the probe is then revealed by adding streptavidin linked to a reporter enzyme, which generates a colored or light-emitting signal. biosearchtech.com

In Situ Hybridization (ISH) : These probes are used to visualize the location of specific DNA or RNA sequences directly within cells or tissue sections, providing critical information about gene expression and chromosome organization.

Polymerase Chain Reaction (PCR) : Biotin can be added to the 5' end of a PCR primer, resulting in the amplification of biotin-labeled DNA fragments. glenresearch.com These fragments can then be easily purified or detected.

Microarrays : Biotinylation is a common method for immobilizing oligonucleotide probes onto the surface of DNA microarrays, which are used for large-scale gene expression analysis and genotyping. biosearchtech.com

Table 2: Applications of Biotinylated Nucleic Acid Probes

| Application | Description |

|---|---|

| Affinity Chromatography | Isolation of specific nucleic acids or their binding partners from complex biological samples. biosyn.com |

| Chemiluminescence Assays | Detection of target sequences where a streptavidin-enzyme conjugate produces a light signal. biosyn.com |

| Fluorescence in situ Hybridization (FISH) | Mapping the location of specific genes or DNA sequences on chromosomes within cells. biosyn.com |

| ELISA-type Assays | Use in enzyme-linked immunosorbent assays for nucleic acid detection. biosearchtech.com |

| Magnetic Bead Capture | Purification and screening of target DNA/RNA using streptavidin-coated magnetic beads. glenresearch.combiosyn.com |

| Diagnostic Assays | Development of sensitive tests for detecting pathogens or cancer biomarkers. biosearchtech.com |

Properties

Molecular Formula |

C57H75N6O9PS |

|---|---|

Molecular Weight |

1051.3 g/mol |

IUPAC Name |

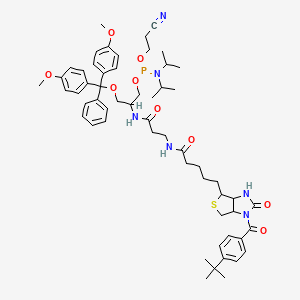

N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]-5-[3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanamide |

InChI |

InChI=1S/C57H75N6O9PS/c1-39(2)63(40(3)4)73(71-35-15-33-58)72-37-46(36-70-57(43-16-11-10-12-17-43,44-24-28-47(68-8)29-25-44)45-26-30-48(69-9)31-27-45)60-52(65)32-34-59-51(64)19-14-13-18-50-53-49(38-74-50)62(55(67)61-53)54(66)41-20-22-42(23-21-41)56(5,6)7/h10-12,16-17,20-31,39-40,46,49-50,53H,13-15,18-19,32,34-38H2,1-9H3,(H,59,64)(H,60,65)(H,61,67) |

InChI Key |

FKQJXAHANDDQSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCCC4C5C(CS4)N(C(=O)N5)C(=O)C6=CC=C(C=C6)C(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Methodologies for Protected Biotin Serinol Phosphoramidite Integration

Phosphoramidite (B1245037) Chemistry Principles in Oligonucleotide Elongation

The chemical synthesis of oligonucleotides is predominantly achieved using the phosphoramidite method, a highly efficient and automatable process. sigmaaldrich.comatdbio.comwikipedia.org This methodology allows for the sequential addition of nucleotide building blocks to a growing DNA or RNA chain in the 3' to 5' direction, which is opposite to the 5' to 3' direction of enzymatic synthesis in nature. sigmaaldrich.comwikipedia.org The success of this method relies on the use of nucleoside phosphoramidites, which are stabilized derivatives of natural nucleosides, protected at key reactive sites to ensure specific and controlled chain elongation.

Automated oligonucleotide synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene. acs.orgresearchgate.net The process involves a four-step cycle that is repeated for each nucleotide added to the sequence. researchgate.nettwistbioscience.com

The standard synthesis cycle is as follows:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. sigmaaldrich.comatdbio.com This exposes a free hydroxyl group, making it available for the next reaction.

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid catalyst, such as 4,5-dicyanoimidazole (B129182) (DCI) or 5-(ethylthio)-1H-tetrazole (ETT). sigmaaldrich.comoup.com This activated intermediate then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. sigmaaldrich.comidtdna.com

Capping: A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step. wikipedia.orgidtdna.com To prevent these unreacted sequences from participating in subsequent cycles, which would result in deletion mutations (n-1 shortmers), they are permanently blocked by acetylation with reagents like acetic anhydride (B1165640) and 1-methylimidazole. atdbio.comwikipedia.org

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable P(V) species. atdbio.com This is achieved by treating the support-bound oligonucleotide with an oxidizing agent, typically an iodine solution in the presence of water and pyridine, which creates a natural phosphotriester backbone. atdbio.com

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.

| Step | Description | Key Reagents |

|---|---|---|

| 1. Deblocking | Removal of the 5'-DMT protecting group to expose a free hydroxyl group. | Acidic solution (e.g., trichloroacetic acid) |

| 2. Coupling | Addition of the next activated phosphoramidite monomer to the growing chain. | Phosphoramidite monomer, Activator (e.g., DCI, ETT) |

| 3. Capping | Blocking of unreacted 5'-hydroxyl groups to prevent deletion mutations. | Acetic anhydride, 1-methylimidazole |

| 4. Oxidation | Stabilization of the internucleotide linkage from a phosphite to a phosphotriester. | Iodine solution |

Reaction kinetics are influenced by the choice of activator. Activators like 4,5-dicyanoimidazole (DCI) have been shown to be more effective than the traditional 1H-tetrazole, doubling the rate of the coupling reaction. oup.comnih.gov This is attributed to DCI's higher nucleophilicity and solubility in acetonitrile (B52724), which allows for higher effective concentrations of the phosphoramidite during synthesis. oup.com To further enhance efficiency, a "double coupling" cycle can be employed, where the addition of the phosphoramidite and activator is repeated before the capping step to drive the reaction closer to completion. google.com

Design and Functional Advantages of the Serinol Backbone (1,3-Diol)

Non-nucleosidic phosphoramidites used for labeling oligonucleotides are commonly based on either 1,2-diol or 1,3-diol backbones. glenresearch.comglenresearch.comglenresearch.com Protected Biotin (B1667282) Serinol Phosphoramidite is built upon a 1,3-diol serinol backbone, a design choice that confers superior stability compared to older 1,2-diol-based reagents. glenresearch.comglenresearch.com

The structural difference between 1,2-diol and 1,3-diol backbones has significant chemical implications. In a 1,2-diol structure, the hydroxyl groups are on adjacent carbons, whereas in the 1,3-diol serinol backbone, they are separated by an additional carbon atom. This seemingly minor difference is crucial in preventing an undesirable side reaction. glenresearch.comglenresearch.com

The primary drawback of the 1,2-diol backbone is its susceptibility to a dephosphorylation reaction. glenresearch.comglenresearch.comglenresearch.com This occurs because the 1,2-diol can form a highly stable five-membered cyclic phosphate (B84403) intermediate, which can lead to the cleavage and loss of the attached label during the final deprotection steps of oligonucleotide synthesis. glenresearch.comglenresearch.com

The 1,3-diol backbone of serinol, however, is not prone to this elimination reaction. glenresearch.comglenresearch.com The formation of a cyclic intermediate from a 1,3-diol would require the creation of a six-membered ring. glenresearch.comglenresearch.com This six-membered cyclic phosphate intermediate is significantly less favored energetically than the five-membered ring, meaning the dephosphorylation reaction is virtually non-existent with the serinol backbone. glenresearch.comglenresearch.com This inherent stability makes the serinol scaffold a more robust choice for incorporating labels and modifiers. glenresearch.com

| Feature | 1,2-Diol Backbone | 1,3-Diol (Serinol) Backbone |

|---|---|---|

| Structure | Hydroxyl groups on adjacent carbons. | Hydroxyl groups separated by one carbon. |

| Cyclic Intermediate | Forms a favored 5-membered ring. glenresearch.comglenresearch.com | Would form a disfavored 6-membered ring. glenresearch.comglenresearch.com |

| Stability Issue | Prone to dephosphorylation and label loss. glenresearch.comglenresearch.com | Resistant to dephosphorylation, enhancing label stability. glenresearch.comglenresearch.com |

The primary advantage of the serinol backbone is the mitigation of unintended dephosphorylation. glenresearch.comglenresearch.com Dephosphorylation is the removal of a phosphate group, a reaction that can lead to the undesired cleavage of the label from the oligonucleotide. neb.com In reagents with a 1,2-diol backbone, the proximity of the hydroxyl groups facilitates an intramolecular attack on the phosphate linkage, leading to the formation of the stable cyclic intermediate and subsequent loss of the label. glenresearch.comglenresearch.com

Biotin Protection Group Strategy: t-Butylbenzoyl Moiety

Biotin itself contains a reactive ureido ring that can participate in side reactions during phosphoramidite chemistry, particularly in the presence of nucleophilic activators like DCI. glenresearch.comglenresearch.com To prevent this, the biotin in Protected Biotin Serinol Phosphoramidite is modified with a t-butylbenzoyl protecting group. glenresearch.comglenresearch.comoup.com

This bulky, lipophilic acyl group is attached to the N-1 position of the biotin ring. oup.comnih.gov Its function is to sterically hinder and electronically deactivate this position, preventing it from reacting with the phosphoramidite or other reagents during the coupling cycle. glenresearch.comglenresearch.com This protection is crucial for avoiding the formation of branched oligonucleotide structures and other side products, ensuring that the synthesis proceeds as intended. glenresearch.com The t-butylbenzoyl group is stable throughout the synthesis cycles but is designed to be easily and completely removed under the standard ammonia (B1221849) conditions used for the final cleavage and deprotection of the oligonucleotide, yielding the native biotin label. glenresearch.comoup.com

Role of the Protecting Group in Preventing Undesired Branching Reactions

The chemical structure of biotin contains nucleophilic secondary amine and ureido ring nitrogens. During oligonucleotide synthesis, these sites can potentially react with activated phosphoramidite monomers, leading to undesired side reactions and the formation of branched oligonucleotide chains. Such branching reduces the yield of the desired full-length product and complicates purification.

To circumvent this issue, Protected Biotin Serinol Phosphoramidite utilizes a protecting group on the biotin moiety. Specifically, a t-butylbenzoyl group is attached to the biotin ring. glenresearch.comglenresearch.com This group serves a critical function by sterically hindering the nucleophilic centers of the biotin molecule. nih.gov The bulky nature of the t-butylbenzoyl group physically blocks the approach of activated phosphoramidite monomers, effectively preventing them from reacting at these undesired positions. nih.govoup.com

This protection is particularly crucial when employing highly efficient and nucleophilic activators, such as 4,5-dicyanoimidazole (DCI), which can promote reactions at even weakly nucleophilic sites. glenresearch.comglenresearch.com By masking the reactive sites on the biotin, the t-butylbenzoyl group ensures that the phosphoramidite coupling reaction proceeds exclusively at the intended 5'-hydroxyl group of the growing oligonucleotide chain, thus maintaining the linear integrity of the synthesized molecule. glenresearch.comglenresearch.com

Mechanisms of Protecting Group Removal During Oligonucleotide Cleavage and Deprotection

The removal of the t-butylbenzoyl group is an acyl group cleavage that proceeds via hydrolysis in a basic aqueous environment. Standard deprotection reagents, such as concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine (B109427) (AMA), are effective for this purpose. oup.com The mechanism involves the nucleophilic attack of hydroxide (B78521) ions or amine molecules on the carbonyl carbon of the benzoyl group. This leads to the cleavage of the amide bond connecting the protecting group to the biotin ring.

The process is generally efficient and occurs concurrently with the removal of other protecting groups, such as the cyanoethyl groups on the phosphate backbone and the acyl groups on the exocyclic amines of the DNA/RNA bases. oup.com For example, complete cleavage of the t-butylbenzoyl protecting group has been reported to occur within one hour at room temperature in concentrated aqueous ammonia or over several hours at elevated temperatures (e.g., 60°C), ensuring that the final biotinylated oligonucleotide is fully deprotected and ready for its intended application. oup.com

Activator Systems and Reaction Optimization in Phosphoramidite Coupling

The coupling of a phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain is the central bond-forming reaction in solid-phase synthesis. The efficiency of this step is highly dependent on the choice of activator.

Role of Nucleophilic Activators (e.g., DCI, 1H-Tetrazole)

Activators in phosphoramidite chemistry play a dual role. They act as a weak acid to protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. glenresearch.comglenresearch.comglenresearch.com Subsequently, the conjugate base of the activator acts as a nucleophile, attacking the phosphorus center to displace the diisopropylamine (B44863) and form a highly reactive intermediate. glenresearch.comglenresearch.comglenresearch.com This intermediate then rapidly reacts with the 5'-hydroxyl group of the oligonucleotide.

1H-Tetrazole has historically been a standard activator. glenresearch.comglenresearch.com It effectively protonates the phosphoramidite, and the resulting tetrazolide is the reactive species that facilitates coupling. glenresearch.com However, for more sterically demanding phosphoramidites or for achieving faster reaction times, more potent activators are often employed. glenresearch.com

Impact of Activator pKa and Orbital Characteristics on Coupling Efficiency

The properties of the activator, particularly its acidity (pKa) and nucleophilicity, have a direct impact on the efficiency and fidelity of the coupling reaction.

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.8 | Standard activator, acts as both an acid and nucleophile. glenresearch.comglenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic and more nucleophilic than 1H-Tetrazole; doubles the coupling rate. glenresearch.comglenresearch.comoup.com |

The lower acidity of DCI (higher pKa) compared to 1H-Tetrazole is advantageous as it reduces the risk of premature removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite monomer. glenresearch.comglenresearch.com Such undesired detritylation can lead to the formation of n+1 oligonucleotides (dimer additions), which are difficult to purify from the desired product. glenresearch.com

The superior nucleophilicity of DCI, a result of its electronic properties and orbital arrangement that facilitates attack on the phosphorus center, leads to a faster formation of the active intermediate. researchgate.netnih.gov This translates to shorter required coupling times and higher coupling efficiencies, which is especially beneficial when using expensive modified phosphoramidites like Protected Biotin Serinol Phosphoramidite. oup.com Studies have shown that DCI can increase the rate of coupling by a factor of two compared to 1H-Tetrazole. oup.com

Considerations for Oxidation and Capping Steps in Synthesis Cycles

Following the coupling step, the synthesis cycle includes two other crucial chemical reactions: capping and oxidation.

The capping step is performed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst like 1-methylimidazole. biosearchtech.comnih.gov By capping these unreacted sites, the formation of deletion mutants (n-1 shortmers) in subsequent cycles is prevented, which greatly simplifies the final purification of the full-length oligonucleotide. biosearchtech.com

The oxidation step converts the unstable phosphite triester linkage formed during coupling into a more stable, natural phosphate triester (P(V)) backbone. biosearchtech.comnih.gov The most common oxidizing agent is a solution of iodine in a mixture of water and a weak base like pyridine. biosearchtech.com A specific consideration when synthesizing biotin-containing oligonucleotides is the potential for the sulfur atom in the biotin ring to be oxidized by the iodine solution to form a biotin sulfoxide. nih.govlookchem.comresearchgate.net While this oxidation may not always significantly alter the binding affinity to avidin (B1170675) or streptavidin, it is an important potential modification to be aware of during characterization of the final product. lookchem.com The extent of this side reaction can depend on the length of the oligonucleotide and the nature of the solid support used. lookchem.com

Applications of Protected Biotin Serinol Phosphoramidite in Molecular Biology and Biotechnology Research

Biotinylation of Synthetic Oligonucleotides (DNA and RNA)

The covalent attachment of biotin (B1667282) to synthetic oligonucleotides, a process known as biotinylation, is a cornerstone technique for the non-radioactive labeling of nucleic acids. oup.com Protected Biotin Serinol Phosphoramidite (B1245037) is instrumental in this process, enabling the precise incorporation of biotin during automated solid-phase oligonucleotide synthesis. glenresearch.com The serinol backbone, a 1,3-diol, provides a stable linkage that is less susceptible to the dephosphorylation that can occur with 1,2-diol backbones. glenresearch.comglenresearch.com Furthermore, the biotin ring is protected with a t-butylbenzoyl group, which prevents unwanted side reactions at this active position during synthesis, particularly when using nucleophilic activators. glenresearch.comglenresearch.com This protecting group is readily removed during the final cleavage and deprotection steps. glenresearch.comglenresearch.com

Terminal (3'- and 5'-) Labeling Strategies

The strategic placement of a biotin label at either the 3'- or 5'-terminus of an oligonucleotide is crucial for many applications. Protected Biotin Serinol Phosphoramidite facilitates efficient 5'-terminal labeling. nih.gov The presence of a dimethoxytrityl (DMT) group on the phosphoramidite allows for standard purification techniques, such as reverse-phase cartridge purification, which is particularly important for ensuring the purity of biotinylated PCR primers. glenresearch.comglenresearch.com

For 3'-terminal labeling, a corresponding Controlled Pore Glass (CPG) solid support, 3'-Protected Biotin Serinol CPG, is utilized. glenresearch.com This allows for the direct synthesis of oligonucleotides with a biotin moiety at the 3'-end. The ability to introduce multiple biotins at either terminus can enhance the sensitivity of detection in various assays. glenresearch.com

| Labeling Position | Reagent | Key Features |

| 5'-Terminus | Protected Biotin Serinol Phosphoramidite | Enables direct incorporation during synthesis; contains a DMT group for purification. glenresearch.com |

| 3'-Terminus | 3'-Protected Biotin Serinol CPG | Solid support for direct synthesis of 3'-biotinylated oligonucleotides. glenresearch.com |

Internal Incorporation of Biotin Labels within Oligonucleotide Sequences

While terminal labeling is common, the incorporation of biotin at internal positions within an oligonucleotide sequence can also be achieved. This is typically accomplished using a modified nucleoside phosphoramidite, such as Biotin-dT phosphoramidite, which can replace a thymidine (B127349) residue within the sequence. glenresearch.com This internal labeling strategy can be useful for specific applications where terminal modifications might interfere with enzymatic processes or hybridization kinetics. The serinol-based phosphoramidite itself is designed for creating non-nucleosidic modifications and is primarily used for terminal or multiple additions rather than as a direct replacement for a base within the sequence. glenresearch.com

Methodologies for Preparing Biotinylated PCR Primers and General Probes

The preparation of biotinylated PCR primers and hybridization probes is a major application of Protected Biotin Serinol Phosphoramidite. For PCR primers, it is recommended to place the biotin label at the 5'-terminus to avoid interference with the polymerase-mediated extension of the nascent DNA strand. idtdna.com The use of a phosphoramidite with a DMT group is essential for the purification of these primers, as it helps to prevent cross-contamination that can occur with other purification methods like HPLC. glenresearch.comglenresearch.com

Biotinylated oligonucleotides serve as highly specific probes in a variety of hybridization-based assays, including Southern and Northern blotting. The strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for the detection of these probes. biosyn.com The biotin label allows for the attachment of streptavidin conjugated to a reporter molecule, such as an enzyme or a fluorophore, enabling chemiluminescent or colorimetric detection. biosyn.com The ability to incorporate multiple biotin molecules can significantly amplify the detection signal. nih.gov

Research and Development in Diagnostic and Detection Methodologies

The versatility of biotinylated oligonucleotides synthesized with Protected Biotin Serinol Phosphoramidite has driven significant advancements in diagnostic and detection technologies. The high affinity of the biotin-streptavidin interaction provides a robust and reliable method for anchoring nucleic acids to surfaces and for signal generation in various analytical platforms. glenresearch.com

Biosensor Construction and Surface Immobilization of Nucleic Acids

Biotinylated oligonucleotides are fundamental components in the construction of nucleic acid-based biosensors. The biotin tag facilitates the immobilization of DNA or RNA probes onto streptavidin-coated surfaces, such as sensor chips, magnetic beads, or nanoparticles. glenresearch.com This oriented and stable attachment is critical for the development of sensitive and specific detection platforms for various targets, including pathogens, genetic mutations, and disease biomarkers. The strong biotin-streptavidin bond ensures that the probes remain attached to the sensor surface even under stringent hybridization and washing conditions. biosyn.com

Application in Microarray Technologies (e.g., DNA Microarrays) for High-Throughput Analysis

DNA microarrays are powerful tools for the simultaneous analysis of thousands of nucleic acid sequences. Biotinylated nucleic acids play a crucial role in many microarray protocols. nih.gov In one common approach, target nucleic acids (cDNA or cRNA) are labeled with biotin during their synthesis. nih.govnih.gov These labeled targets are then hybridized to an array of complementary oligonucleotide probes immobilized on a solid surface. Following hybridization and washing, the array is treated with a fluorescently labeled streptavidin conjugate. The fluorescence signal at each spot on the microarray is then measured to quantify the amount of target sequence that has hybridized to the corresponding probe. nih.gov This high-throughput methodology is widely used in gene expression profiling and genotyping. nih.gov

| Technology | Role of Biotinylated Oligonucleotides |

| Biosensors | Immobilization of capture probes onto streptavidin-coated surfaces for target detection. glenresearch.com |

| Microarrays | Labeling of target nucleic acids for hybridization and subsequent detection with fluorescent streptavidin conjugates. nih.gov |

Enhanced Sensitivity in Real-Time PCR and Nucleic Acid Hybridization Assays

The incorporation of biotin into oligonucleotide probes provides a non-radioactive method for detection in various assays, including real-time Polymerase Chain Reaction (PCR) and nucleic acid hybridization. The sensitivity of these assays is paramount for the detection of low-abundance targets. The structure of the linker arm attaching the biotin molecule to the oligonucleotide can significantly influence the sensitivity of detection.

A study on the synthesis and hybridization of a series of biotinylated oligonucleotides found that the position of the biotin label significantly impacts the sensitivity of target DNA detection. Probes with biotin labels near the ends of the hybridizing sequence were more effective than those with internal labels. nih.gov This highlights the importance of the linker and its attachment point, which can be precisely controlled during solid-phase synthesis using phosphoramidites like Protected Biotin Serinol Phosphoramidite.

Table 1: Factors Influencing Sensitivity in Biotin-Based Nucleic Acid Detection

| Factor | Influence on Sensitivity | Rationale |

| Linker Arm Length | Increased length can enhance sensitivity. | Reduces steric hindrance between the bulky streptavidin-enzyme conjugate and the nucleic acid duplex, allowing for more efficient binding. |

| Linker Arm Composition | Hydrophilic and flexible linkers are often preferred. | Improves solubility and accessibility of the biotin moiety in aqueous hybridization buffers. |

| Position of Biotin Label | Terminal labeling is often more effective than internal labeling. | Minimizes disruption of the hybridization between the probe and the target sequence. nih.gov |

| Number of Biotin Labels | Multiple biotins can amplify the signal. | Provides more binding sites for streptavidin-conjugates, leading to a stronger signal. However, this can also lead to steric hindrance if not properly spaced. |

Development of Biotinylated Probes for Disease Diagnostics

Biotinylated nucleic acid probes are extensively used in the development of diagnostic assays for the detection of infectious agents and genetic diseases. nih.gov The high affinity and specificity of the biotin-streptavidin interaction form the basis of numerous detection platforms. Protected Biotin Serinol Phosphoramidite is a key reagent for the synthesis of these diagnostic probes, offering a reliable method for introducing biotin into a specific position within an oligonucleotide sequence. glenresearch.com

The development of a biotinylated DNA probe for the clinical diagnosis of the Chikungunya virus provides an example of this application. In this study, a specific gene of the virus was targeted, and a biotin-labeled probe was used for dot blot hybridization to detect the viral nucleic acid in patient samples. nih.gov The biotinylated probe demonstrated high sensitivity and specificity, highlighting the utility of this approach for disease diagnostics. nih.gov While the specific biotinylation reagent used in this particular study was not mentioned, Protected Biotin Serinol Phosphoramidite is well-suited for such applications due to its efficient incorporation during oligonucleotide synthesis and the stable linkage it provides. glenresearch.com

The design of such diagnostic probes involves several key considerations, as outlined in the table below.

Table 2: Design Considerations for Biotinylated Diagnostic Probes

| Design Parameter | Objective | Role of Protected Biotin Serinol Phosphoramidite |

| Target Specificity | To ensure the probe binds only to the nucleic acid sequence of the pathogen or the gene of interest. | Enables the synthesis of a specific oligonucleotide sequence to which the biotin label is attached. |

| Probe Length | To optimize the balance between specificity and hybridization kinetics. | Allows for the synthesis of oligonucleotides of a defined length with a terminal biotin modification. |

| Labeling Strategy | To provide a robust and sensitive detection signal. | Facilitates the incorporation of a biotin molecule at a precise location, often at the 5' or 3' end, to minimize interference with hybridization. glenresearch.com |

| Probe Stability | To ensure the probe remains intact under assay conditions. | The serinol backbone provides a stable chemical linkage between the biotin and the oligonucleotide. glenresearch.com |

Investigating Gene Expression and Regulatory Mechanisms

Design and Application of Biotinylated Probes for Gene Expression Analysis

The analysis of gene expression at the mRNA level is fundamental to understanding cellular processes. Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. This is often achieved by hybridizing labeled nucleic acids from a sample to an array of complementary oligonucleotide probes. Biotin is a commonly used label for the target nucleic acids in these experiments. nih.gov

The synthesis of biotin-labeled RNA for gene expression analysis typically involves the in vitro transcription of cDNA in the presence of biotin-labeled ribonucleotides. nih.gov Alternatively, biotinylated probes can be synthesized and used to capture specific target sequences. The design of these probes is critical for the accuracy and reliability of the gene expression data. The use of spacers between the probe sequence and the solid support of the microarray is known to improve hybridization efficiency by reducing steric hindrance. nih.gov

A study investigating the steric factors influencing the hybridization of nucleic acids to oligonucleotide arrays demonstrated that the length and composition of the spacer have a significant effect on the hybridization yield. oup.com This research utilized a serinol-based phosphoramidite to construct spacers, highlighting the utility of this backbone chemistry in microarray applications. While this study did not specifically use the biotinylated version, it underscores the importance of the serinol scaffold in optimizing hybridization conditions. Protected Biotin Serinol Phosphoramidite allows for the direct synthesis of probes with a stable, defined spacer and a terminal biotin label, which are desirable features for gene expression analysis on microarrays.

Table 3: Key Parameters in the Design of Biotinylated Probes for Microarrays

| Parameter | Importance in Gene Expression Analysis | Contribution of Serinol-Based Linkers |

| Spacer Length | Optimizes the distance of the probe from the microarray surface, reducing steric hindrance and improving hybridization efficiency. nih.gov | The serinol backbone can be used to construct spacers of varying lengths to fine-tune hybridization performance. oup.com |

| Spacer Charge | Can influence the electrostatic interactions between the probe, the target, and the microarray surface. | Serinol-based linkers can be designed with specific charge properties to minimize non-specific binding and improve hybridization specificity. |

| Probe Immobilization | The method of attaching the probe to the microarray surface can affect its accessibility. | Phosphoramidite chemistry allows for the covalent attachment of the probe to the surface through the 5' or 3' end. |

Studies on Riboswitches and RNA Folding Dynamics Using Labeled Oligonucleotides

Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. Understanding the intricate folding dynamics of these RNA molecules is crucial for elucidating their regulatory mechanisms. Biophysical techniques such as Förster Resonance Energy Transfer (FRET) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for studying these dynamics. These methods often rely on the site-specific incorporation of labels, such as fluorescent dyes or spin labels, into the RNA sequence.

While there are no specific studies found that utilize oligonucleotides labeled with Protected Biotin Serinol Phosphoramidite for investigating riboswitches, the principles of site-specific labeling are highly relevant. Biotin itself can be used as a point of attachment for other reporter molecules or for immobilizing the RNA on a surface for analysis. The ability to introduce a biotin molecule at a specific location within an RNA sequence with high efficiency is critical for these applications. biosyn.com

The chemical synthesis of labeled oligonucleotides using phosphoramidite chemistry provides a precise way to incorporate modifications. nih.gov This approach allows researchers to place labels at defined positions to probe specific structural features and conformational changes in RNA molecules like riboswitches.

Role in the Synthesis of Modified Nucleic Acids for siRNA Research

Small interfering RNAs (siRNAs) are short double-stranded RNA molecules that can induce sequence-specific gene silencing. They hold great therapeutic potential, but their clinical application is often limited by factors such as instability and off-target effects. To overcome these limitations, chemical modifications are often introduced into the siRNA structure.

Various phosphoramidites are used to synthesize these modified siRNAs, incorporating changes to the sugar, base, or phosphate (B84403) backbone. These modifications can enhance nuclease resistance, improve binding affinity to the target mRNA, and reduce unintended immune responses. While the direct use of Protected Biotin Serinol Phosphoramidite in the synthesis of therapeutic siRNAs has not been reported in the reviewed literature, the underlying phosphoramidite chemistry is central to this field of research. The development of novel phosphoramidites for siRNA modification is an active area of investigation, aiming to improve the pharmacological properties of these molecules. nih.gov

Elucidation of Biomolecular Interactions

Understanding the interactions between proteins and nucleic acids is fundamental to molecular biology. Techniques such as pull-down assays and electrophoretic mobility shift assays (EMSA) are commonly used to study these interactions. glenresearch.com Biotinylated oligonucleotides are invaluable tools in these assays, serving as "bait" to capture and identify binding partners. biosyn.com

In a typical pull-down assay, a biotinylated DNA or RNA probe is immobilized on streptavidin-coated beads. researchgate.net This complex is then incubated with a cell lysate or a purified protein preparation. Proteins that bind to the nucleic acid probe are captured on the beads and can be subsequently identified by methods such as Western blotting or mass spectrometry. nih.gov

The synthesis of the biotinylated probe is a critical step in this process. Protected Biotin Serinol Phosphoramidite allows for the efficient and site-specific incorporation of biotin into the oligonucleotide probe. glenresearch.com The stability of the serinol backbone ensures that the biotin label remains attached during the assay, and the spacer arm helps to present the biotin for efficient binding to the streptavidin beads without interfering with the interaction between the nucleic acid and its binding partners. glenresearch.com

Table 4: Application of Biotinylated Probes in Biomolecular Interaction Studies

| Technique | Principle | Role of Protected Biotin Serinol Phosphoramidite |

| Pull-Down Assay | A biotinylated nucleic acid "bait" is used to capture interacting proteins from a complex mixture. researchgate.net | Enables the synthesis of a stable and specific "bait" molecule with a biotin tag for immobilization. |

| Electrophoretic Mobility Shift Assay (EMSA) | The binding of a protein to a nucleic acid probe results in a shift in the electrophoretic mobility of the probe. glenresearch.com | Allows for the synthesis of a labeled probe for non-radioactive detection of the protein-nucleic acid complex. |

| Affinity Purification | Biotinylated oligonucleotides are used to purify specific DNA- or RNA-binding proteins. biosyn.com | Provides a means to create the affinity matrix by synthesizing the specific oligonucleotide sequence with a biotin handle. |

Research on Protein-Nucleic Acid Interactions (e.g., Streptavidin-DNA Complexes)

The study of interactions between proteins and nucleic acids is fundamental to understanding gene regulation, DNA replication, and other essential cellular processes. Protected Biotin Serinol Phosphoramidite is a key reagent for synthesizing biotinylated oligonucleotides used in these investigations. Once an oligonucleotide is biotinylated, it can be used as a probe to capture and identify DNA- or RNA-binding proteins from complex mixtures like cell lysates.

A common technique is the pull-down assay . synapsewaves.comspringernature.com In this method, a biotinylated oligonucleotide corresponding to a specific DNA or RNA sequence is immobilized on streptavidin-coated beads. medchemexpress.com When a cell extract is incubated with these beads, proteins that specifically bind to the oligonucleotide sequence are captured. After washing away non-specific binders, the captured proteins can be eluted and identified by methods such as Western blotting or mass spectrometry. This approach allows researchers to identify proteins that interact with specific gene promoters, enhancers, or other regulatory elements.

Another powerful application is in Chromatin Immunoprecipitation (ChIP) assays. While traditional ChIP uses antibodies to pull down protein-DNA complexes, a variation of this technique can employ biotinylated probes to capture specific chromatin regions for further analysis.

The formation of streptavidin-DNA complexes is central to these applications. The high-affinity interaction between biotin and streptavidin ensures a stable and robust connection, allowing for stringent washing conditions to minimize background and isolate true binding partners. nih.gov

| Research Application | Description | Key Findings/Advantages |

|---|---|---|

| Pull-Down Assays | Biotinylated oligonucleotides are immobilized on streptavidin beads to capture specific DNA/RNA-binding proteins from cell extracts. synapsewaves.comspringernature.com | Allows for the identification of novel protein-nucleic acid interactions and the characterization of known binding partners. synapsewaves.comspringernature.com |

| Electrophoretic Mobility Shift Assay (EMSA) | Biotinylated probes are used as a non-radioactive alternative for detecting protein-DNA binding, which causes a shift in the electrophoretic mobility of the DNA. thermofisher.com | Provides a safer and more convenient method for studying protein-DNA binding kinetics and specificity. thermofisher.com |

| Affinity Chromatography | Streptavidin-coated resins are used to purify biotinylated nucleic acids and their associated protein complexes. nih.gov | Enables the purification of specific nucleic acid-protein complexes for downstream analysis. nih.gov |

Strategies for Bioconjugation of Oligonucleotides with Various Biomolecules in Research Settings

Phosphoramidite chemistry is the gold-standard method for the chemical synthesis of oligonucleotides. aragen.comtwistbioscience.com Protected Biotin Serinol Phosphoramidite is part of a larger toolkit of modified phosphoramidites that allow for the incorporation of various functional groups into oligonucleotides. These functional groups can then be used to conjugate the oligonucleotide to other biomolecules, such as peptides, antibodies, or fluorescent dyes. nih.gov

For example, an oligonucleotide can be synthesized with an amino-modifier phosphoramidite to introduce a primary amine at a specific position. glenresearch.com This amine can then be reacted with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond, effectively conjugating the two molecules. Protected Biotin Serinol Phosphoramidite can be used in conjunction with these other modified phosphoramidites to create multifunctional oligonucleotides.

A key advantage of using phosphoramidite chemistry for bioconjugation is the ability to precisely control the location and number of modifications within the oligonucleotide sequence. This is crucial for creating well-defined bioconjugates with reproducible properties.

| Biomolecule for Conjugation | Linkage Chemistry Example | Resulting Bioconjugate Application |

|---|---|---|

| Peptides | Amide bond formation between an amino-modified oligonucleotide and an NHS-ester activated peptide. | Targeted delivery of oligonucleotides, enhanced cellular uptake. |

| Fluorescent Dyes | Click chemistry between an alkyne-modified oligonucleotide and an azide-containing fluorophore. | Probes for fluorescence in situ hybridization (FISH), molecular imaging. |

| Antibodies | Thiol-maleimide coupling between a thiol-modified oligonucleotide and a maleimide-activated antibody. | Targeted delivery and diagnostics. |

Advanced Applications in Molecular Imaging and Drug Delivery Research

The unique properties of biotin and the versatility of phosphoramidite chemistry have led to the application of Protected Biotin Serinol Phosphoramidite in more advanced research areas, including molecular imaging and the development of nucleic acid-based therapeutics.

Utilization in Bioimaging Applications through Biotin Labeling

Biotin labeling of oligonucleotides is a widely used strategy in various bioimaging techniques. One of the most prominent examples is Fluorescence In Situ Hybridization (FISH) . springernature.comnih.gov In FISH, a biotinylated oligonucleotide probe is designed to be complementary to a specific DNA or RNA sequence within a cell or tissue sample. After the probe hybridizes to its target, its location can be visualized by adding a fluorescently labeled streptavidin or anti-biotin antibody. springernature.com This allows for the spatial localization and quantification of specific nucleic acid sequences within their native cellular context. The biotin-streptavidin interaction provides a significant signal amplification, enhancing the sensitivity of the assay. medchemexpress.com

The small size of the biotin tag is advantageous as it is less likely to interfere with the hybridization of the probe to its target sequence. Furthermore, the development of super-resolution microscopy techniques has opened up new possibilities for using biotinylated probes to visualize cellular structures at the nanoscale. nih.govfrontiersin.org

Role as a Building Block in Nucleic Acid Drug Delivery Research

Targeted drug delivery is a major focus of modern pharmaceutical research, aiming to increase the efficacy of therapeutic agents while minimizing side effects. Biotin has emerged as a promising targeting ligand for cancer therapy because many cancer cells overexpress biotin receptors on their surface. nih.govhilarispublisher.comresearchgate.net

By using Protected Biotin Serinol Phosphoramidite to synthesize biotin-conjugated oligonucleotides, researchers can create nucleic acid-based drugs that are preferentially taken up by cancer cells. nih.gov These therapeutic oligonucleotides can be designed to have various mechanisms of action, such as antisense oligonucleotides that inhibit the expression of cancer-promoting genes or small interfering RNAs (siRNAs) that trigger RNA interference.

The modular nature of phosphoramidite synthesis allows for the creation of complex drug delivery systems. For instance, an oligonucleotide could be synthesized to contain a biotin targeting moiety, a therapeutic nucleic acid sequence, and other functionalities that enhance its stability or cellular uptake. This makes Protected Biotin Serinol Phosphoramidite a valuable building block in the design and synthesis of next-generation nucleic acid-based therapies. nih.govresearchgate.net

| Cancer Type | Therapeutic Approach | Key Research Finding |

|---|---|---|

| Ovarian, Colon, Breast, Lung, Kidney Cancer, Leukemia | Biotin-conjugated anti-cancer drugs. nih.gov | Biotin receptor-based targeting shows high specificity and potential for treating aggressive cancers. nih.gov |

| Various Cancers | Biotin-conjugated polymer-drug complexes. hilarispublisher.com | Biotin-targeted systems demonstrated enhanced cytotoxicity compared to other vitamin-targeted systems in preclinical models. hilarispublisher.com |

| Cancer Cell Lines | Biotinylated fluorogenic probes for imaging biotin receptors. nih.gov | Rationally designed probes can distinguish between cancerous and non-cancerous cells based on biotin receptor expression. nih.gov |

Advanced Research Considerations and Methodological Innovations

Structural Modifications and Analogues of Protected Biotin (B1667282) Serinol Phosphoramidite (B1245037)

The versatility of the serinol backbone has spurred the development of various analogues, each tailored for specific research applications, from enhancing detection sensitivity to enabling diverse conjugation chemistries. The 1,3-diol structure of the serinol backbone offers a distinct advantage over traditional 1,2-diol backbones by preventing dephosphorylation during oligonucleotide deprotection, as it is less prone to forming a stable 5-membered cyclic phosphate (B84403) intermediate. glenresearch.com This inherent stability makes it an ideal scaffold for a variety of modifications.

Comparison with Protected Biotin-LC Serinol Phosphoramidite for Enhanced Sensitivity

For applications demanding the highest sensitivity, such as in the detection of low-abundance targets, Protected Biotin-LC (Long Chain) Serinol Phosphoramidite offers a significant advantage. The primary structural difference lies in the spacer arm that connects the biotin molecule to the serinol backbone.

| Feature | Protected Biotin Serinol Phosphoramidite | Protected Biotin-LC Serinol Phosphoramidite |

| Spacer Arm | Standard C6 spacer | Extended spacer arm (e.g., 15-atom triethylene glycol) |

| Primary Advantage | Robust and reliable biotinylation | Increased sensitivity in hybridization assays glenresearch.com |

| Mechanism of Enhanced Sensitivity | Provides adequate spacing for most applications | The longer spacer arm further reduces steric hindrance between the biotin molecule and the oligonucleotide. This improved accessibility enhances the binding kinetics and efficiency of biotin to streptavidin or avidin (B1170675), which is particularly crucial when working with large DNA fragments or complex biological matrices. biosyn.com |

| Recommended Use Cases | Standard PCR, probe-based assays | Assays requiring high signal amplification, capture of large nucleic acid fragments, applications where the biotinylated oligo is attached to a solid surface biosyn.com |

This table provides a comparative overview of Protected Biotin Serinol Phosphoramidite and its long-chain analogue.

The t-butylbenzoyl protecting group on the biotin ring in both versions is a critical feature, preventing unwanted side reactions and branching, especially when using highly nucleophilic activators like 4,5-dicyanoimidazole (B129182) (DCI). glenresearch.comglenresearch.com This protection is easily removed during standard oligonucleotide cleavage and deprotection. glenresearch.com

Exploration of Other Serinol-Based Modifiers

The serinol scaffold has been successfully adapted to carry other functional molecules, expanding the toolkit for oligonucleotide modification.

Fluorescein Serinol Phosphoramidite : This reagent is used to incorporate one or more 6-FAM (6-carboxyfluorescein) fluorescent labels into an oligonucleotide. glenresearch.comglenresearch.com It is a key tool for creating probes for fluorescence microscopy, hybridization assays, and other fluorescence-based detection methods. A longer coupling time of 12-15 minutes is often recommended for this modifier. glenresearch.com

Amino-Modifier Serinol Phosphoramidite : This phosphoramidite introduces a primary amino group, which serves as a versatile attachment point for a wide array of labels and ligands, such as other fluorescent dyes, quenchers, or proteins. glenresearch.comgenelink.com The amino group is typically protected with an Fmoc group, which can be removed either on the synthesis column for solid-phase conjugation or during the final deprotection for solution-phase labeling. glenresearch.com

Dithiol Serinol Phosphoramidite : Derived from lipoic acid and the serinol backbone, this modifier is specifically designed for the stable attachment of oligonucleotides to gold surfaces or nanoparticles. glenresearch.com The dithiol group forms a more stable linkage with gold compared to a single thiol, which is crucial for applications in biosensors and nanoelectronics. glenresearch.comgenelink.com The unique architecture of this modifier, with its longer spacer arm, moves the bulky dithiol group away from the oligonucleotide backbone, facilitating efficient and even multiple consecutive incorporations. glenresearch.comglenresearch.com

Integration with Emerging Nucleic Acid Synthesis Technologies

To enhance the efficiency and quality of synthetic oligonucleotides, including those modified with biotin serinol phosphoramidite, researchers are continuously developing new synthesis methodologies and reagents.

Development of Segment-Type Amidites and Their Advantages in Oligonucleotide Synthesis

While standard phosphoramidite chemistry involves the sequential addition of single monomer amidites, an emerging approach is the use of segment-type amidites, which are di- or trinucleotide phosphoramidites. This "block coupling" strategy offers several potential advantages:

Higher Purity of Final Product : The number of coupling cycles is decreased, which can lead to a reduction in the accumulation of failure sequences (n-1, n-2, etc.).

Improved Efficiency for Difficult Sequences : For sequences prone to issues like secondary structure formation during synthesis, adding pre-assembled blocks can sometimes improve coupling yields.

The application of segment-type amidites is a developing area, and their compatibility with complex modifications like Protected Biotin Serinol Phosphoramidite is a subject of ongoing research to optimize reaction conditions and ensure high coupling efficiencies.

Compatibility with Novel Activator Systems for Improved Reaction Efficiency

The activator plays a crucial role in the phosphoramidite coupling reaction. While 1H-Tetrazole has been the traditional activator, newer systems have been developed to overcome its limitations, such as limited solubility and suboptimal performance with sterically hindered phosphoramidites. glenresearch.com

4,5-Dicyanoimidazole (DCI) has emerged as a highly effective activator with several advantages:

Increased Reaction Rate : DCI can double the speed of the coupling reaction compared to 1H-Tetrazole. nih.gov

Enhanced Nucleophilicity : Its effectiveness is attributed to its higher nucleophilicity, which facilitates the formation of the active intermediate. nih.govoup.com

High Solubility : DCI is highly soluble in acetonitrile (B52724) (up to 1.1 M), allowing for higher effective concentrations of the activated phosphoramidite, which in turn permits the use of a lower excess of the phosphoramidite monomer. oup.comoup.com

Reduced Acidity : With a pKa of 5.2, DCI is less acidic than tetrazole. oup.comgoogle.com This is particularly beneficial as highly acidic activators can cause premature removal of the 5'-DMT protecting group, leading to unwanted side reactions like the formation of n+1 oligonucleotides. glenresearch.com

The use of a t-butylbenzoyl protecting group on the biotin ring of the serinol phosphoramidite is especially important when using nucleophilic activators like DCI, as it prevents branching reactions at the active position in the biotin molecule. glenresearch.com

| Activator | Key Characteristics | Advantages for Modified Phosphoramidites |

| 1H-Tetrazole | Traditional standard, acts as both an acid and a nucleophilic catalyst glenresearch.comoup.com | Widely used, but can be less efficient for bulky modifiers. |

| 4,5-Dicyanoimidazole (DCI) | Highly nucleophilic, less acidic (pKa ~5.2), highly soluble in acetonitrile nih.govoup.com | Faster coupling, higher efficiency, reduces side reactions, compatible with protected modifiers like Protected Biotin Serinol Phosphoramidite. glenresearch.comoup.com |

| Other Activators (e.g., ETT, BTT) | Generally more acidic than 1H-Tetrazole | Can improve reaction rates but may increase the risk of detritylation and side reactions. glenresearch.com |

This table summarizes the properties and advantages of different activator systems used in oligonucleotide synthesis.

Analytical Techniques for Characterizing Biotinylated Oligonucleotides in Research

Thorough characterization of synthetic oligonucleotides is essential to ensure their identity, purity, and suitability for downstream applications. Several high-resolution analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : Anion-exchange (AEX) HPLC is a widely used method for the analysis and purification of oligonucleotides. elementlabsolutions.com It separates molecules based on the charge of their phosphate backbone, providing excellent resolution of full-length products from shorter failure sequences. elementlabsolutions.comymc.eu The high resolving power of modern AEX columns can even separate oligonucleotides with subtle structural differences, such as the presence of aberrant linkages. thermofisher.com Ion-pair reversed-phase (IP-RP) HPLC is another common technique that separates oligonucleotides based on both their length and the hydrophobicity of their protecting groups and modifications.

Capillary Gel Electrophoresis (CGE) : CGE offers extremely high resolution for the analysis of oligonucleotides, often capable of single-base resolution. It is a valuable technique for assessing the purity of a synthetic oligonucleotide preparation and for detecting even minor impurities that might not be resolved by other methods.

These analytical methods provide a comprehensive suite of tools for the quality control of oligonucleotides modified with Protected Biotin Serinol Phosphoramidite and its analogues, ensuring that researchers are working with well-characterized and reliable materials.

Visualization and Analysis of Supramolecular Complexes (e.g., Gel Electrophoresis)

The incorporation of a biotin moiety via a serinol linker allows for the assembly of complex supramolecular structures, often involving the high-affinity interaction between biotin and streptavidin or avidin. Gel electrophoresis, particularly polyacrylamide gel electrophoresis (PAGE), serves as a fundamental tool for the visualization and analysis of these assemblies.

A key technique is the electrophoretic mobility shift assay (EMSA), or gel shift assay, which can characterize the binding of biotinylated oligonucleotides to proteins like streptavidin. When a biotinylated oligonucleotide is incubated with streptavidin, the formation of a larger, more massive complex occurs. This complex migrates more slowly through the gel matrix compared to the unbound oligonucleotide, resulting in a "shifted" band. This method can be used to:

Confirm the successful incorporation of biotin into the oligonucleotide.

Determine the stoichiometry of binding, as multiple biotinylated strands can bind to a single tetrameric streptavidin molecule, leading to distinct bands representing different binding states. researchgate.net

Assess the purity of the biotinylated product.

For instance, an oligonucleotide-blocked streptavidin can be used to tag individual biotin moieties, and the resulting products can be visualized through a polyacrylamide gel shift assay to reveal the distribution of products. researchgate.net This is in contrast to methods that only yield the average number of biotin moieties. researchgate.net

High-Resolution Imaging Techniques (e.g., Atomic Force Microscopy of Complexes)

Atomic Force Microscopy (AFM) has emerged as a powerful technique for the direct visualization of single-molecule interactions, providing nanoscale resolution of supramolecular complexes involving biotinylated oligonucleotides. By immobilizing these complexes on a surface, such as mica, AFM can generate detailed topographical images.

In the context of Protected Biotin Serinol Phosphoramidite, AFM can be employed to:

Directly visualize biotin-streptavidin complexes: Researchers have successfully used AFM to image streptavidin molecules bound to biotin-tagged DNA. biosyn.comoup.com These studies allow for the direct measurement of the molecular volume of the complex. biosyn.comoup.com

Analyze binding stoichiometry and geometry: AFM can resolve complexes where one, two, three, or four biotinylated DNA strands are bound to a single streptavidin tetramer. biosyn.comoup.com It is even possible to distinguish the angles between the DNA rods attached to the streptavidin, providing insights into the steric hindrance and the relative orientation of the biotin-binding sites. biosyn.comoup.com

Characterize DNA nanostructures: When biotinylated oligonucleotides are used as components in DNA origami or other nanostructures, AFM can confirm the correct assembly and the precise location of the biotin tags through the binding of streptavidin, which acts as a clearly identifiable marker. High-speed AFM can even be used to observe the dynamic binding and unbinding of streptavidin to biotinylated DNA origami in real-time. nih.gov

Table 1: AFM-Determined Molecular Dimensions of Streptavidin-Biotin Complexes

| Complex | Molecular Volume (nm³) | Key Observation |

| Unoccupied Streptavidin | 105 ± 3 | Baseline measurement in close agreement with calculated mass. biosyn.comoup.com |

| Biotinylated Streptavidin | 133 ± 2 | Increased apparent size upon biotin binding, indicating a conformational change and increased thermal stability. biosyn.comoup.com |

This interactive table summarizes key findings from AFM studies, allowing for a direct comparison of molecular volumes before and after biotinylation.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) in Conformational Studies

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a highly sensitive technique used to measure distances on the nanometer scale, making it ideal for studying the conformational dynamics of biomolecules. glenresearch.comnih.gov By labeling a molecule with two different fluorophores (a donor and an acceptor), the efficiency of energy transfer between them provides a direct readout of the distance separating them.

Oligonucleotides synthesized with Protected Biotin Serinol Phosphoramidite are particularly well-suited for smFRET studies. The biotin tag allows for the specific and stable immobilization of the oligonucleotide onto a streptavidin-coated surface, which is a common requirement for Total Internal Reflection Fluorescence (TIRF) microscopy-based smFRET experiments. uiuc.edu This setup enables the real-time observation of conformational changes within a single DNA or RNA molecule or the dynamics of its interaction with other molecules. glenresearch.comacs.org

Applications in this area include:

Studying Oligonucleotide Folding: The conformational changes of a nucleic acid structure, such as the folding of an RNA three-helix junction, can be monitored by observing changes in FRET efficiency between dyes placed on different helices. nih.gov

Analyzing DNA-Protein Interactions: A donor fluorophore can be placed on a protein and an acceptor on a biotinylated DNA molecule (or vice versa). nih.gov The binding and subsequent conformational changes of the protein-DNA complex can be followed in real time. nih.govrsc.org

Investigating DNA Looping: By placing donor and acceptor dyes at different points on a biotinylated DNA strand, the formation of DNA loops induced by protein binding can be detected as a distinct high-FRET state. nih.gov

Theoretical and Computational Approaches in Phosphoramidite Research

Complementing experimental techniques, theoretical and computational methods provide invaluable atomic-level insights into the mechanisms and dynamics governing the use of phosphoramidites and the behavior of the resulting modified oligonucleotides.

Quantum Chemistry Calculations (e.g., B3LYP) for Activator Characterization

The coupling step in solid-phase oligonucleotide synthesis, where a phosphoramidite is added to the growing chain, is critically dependent on an activator, typically a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole (DCI). researchgate.netnih.govnih.gov The mechanism of this activation has been a subject of both experimental and theoretical investigation. nih.govnih.gov

Quantum chemistry methods, particularly Density Functional Theory (DFT) with hybrid functionals like B3LYP, are powerful tools for elucidating the reaction mechanisms at an electronic level. oup.com These calculations can be used to:

Model the reaction pathway: DFT can map the energy landscape of the phosphoramidite activation and coupling reaction, identifying transition states and reaction intermediates.

Characterize activator function: Studies have shown that the activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite and also acts as a nucleophilic catalyst. amerigoscientific.com Quantum chemistry can model the electronic structure of the protonated phosphoramidite and the subsequent formation of a more reactive intermediate, such as a tetrazolide species. nih.govnih.gov

Evaluate new activators: The effectiveness of different activators can be computationally predicted by calculating the activation energies for the key reaction steps. For example, the higher efficiency of DCI compared to tetrazole is attributed to its greater nucleophilicity, a property that can be quantified through computational analysis. nih.govnih.govamerigoscientific.com

These computational insights are crucial for optimizing reaction conditions and for the rational design of new, more efficient activators for phosphoramidite chemistry, including for specialized reagents like Protected Biotin Serinol Phosphoramidite. griffith.edu.au

Computational Modeling of Oligonucleotide Folding and Interaction Dynamics

Molecular Dynamics (MD) simulations have become an essential tool for studying the three-dimensional structure, flexibility, and interaction dynamics of nucleic acids. nih.govnih.gov For oligonucleotides modified with biotin via a serinol linker, MD simulations can provide a detailed picture of how these modifications influence behavior.

Key applications of computational modeling in this context include:

Modeling Biotin-Streptavidin Interactions: Steered molecular dynamics (SMD) simulations can be used to model the unbinding of biotin from the streptavidin pocket. uiuc.edu These simulations apply external forces to pull the biotin out of the binding site, revealing the unbinding pathways, the key amino acid residues involved in the interaction, and the forces required for rupture, which can be correlated with AFM experiments. uiuc.edu

Predicting Hybridization Thermodynamics: By combining MD simulations with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), it is possible to calculate the free energies of hybridization for modified oligonucleotides. glenresearch.com This allows for the in silico prediction of how modifications like a serinol linker or biotinylation will affect the stability of a duplex with a target strand. biorxiv.orgglenresearch.com

Table 2: Comparison of Phosphoramidite Activators

| Activator | pKa | Key Characteristic | Application Note |

| 1H-Tetrazole | 4.9 | Acts as both a proton donor and a nucleophilic catalyst. amerigoscientific.com | Standard activator, but can be slow for sterically hindered monomers. researchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | More nucleophilic and highly soluble in acetonitrile. nih.govnih.govamerigoscientific.com | Provides faster coupling rates, beneficial for RNA and modified oligo synthesis. nih.govnih.govnih.gov |

This interactive table compares the properties of common activators used in phosphoramidite chemistry, highlighting the advantages of DCI for more demanding syntheses.

Future Trajectories for Protected Biotin Serinol Phosphoramidite in Academic Discovery

The unique combination of a stable, acyclic serinol backbone and the versatile biotin handle positions Protected Biotin Serinol Phosphoramidite as a key enabling tool for future academic research. The growing interest in chemically modified oligonucleotides for therapeutic and diagnostic applications ensures that reagents offering enhanced stability and functionality will be in high demand. nih.govresearchgate.net

Future research directions are likely to leverage the specific properties of this phosphoramidite in several key areas:

Advanced Nanotechnology: In the field of DNA nanotechnology, the precise placement of biotin is crucial for assembling complex architectures and attaching functional components like proteins or nanoparticles. The serinol linker provides a stable and flexible attachment point, which could be exploited in the design of more robust DNA-based machines, sensors, and drug delivery vehicles.

Development of Xeno Nucleic Acids (XNAs): Serinol Nucleic Acids (SNAs) are a class of XNAs with a modified backbone. biosyn.com Oligonucleotides composed entirely of SNA monomers exhibit strong binding to RNA and high resistance to nuclease degradation. biosyn.comglenresearch.comnih.gov Protected Biotin Serinol Phosphoramidite can be used to introduce biotin tags into SNA sequences, facilitating their purification, immobilization, and use in pull-down assays to explore their interactions with cellular components.

Probing Biological Systems: The ability to synthesize highly stable, biotin-labeled oligonucleotides is critical for their use as probes in complex biological environments. Future applications could include the development of aptamers with improved in vivo stability for targeted drug delivery or advanced diagnostic assays where robust surface immobilization is required.

Enhanced Single-Molecule Studies: As single-molecule techniques become more sophisticated, the demand for precisely modified and stably immobilized biomolecules will increase. The serinol linker's stability and the biotin tag's reliable binding to streptavidin make this phosphoramidite an ideal choice for creating the tailored constructs needed for next-generation AFM and smFRET studies of complex biological processes.

Expanding the Scope of Biotinylation Applications in Novel Research Areas

The robust and specific interaction between biotin and streptavidin is being leveraged in increasingly sophisticated applications beyond simple detection and purification. Oligonucleotides synthesized with Protected Biotin Serinol Phosphoramidite are integral to these novel research areas due to the high purity and yield of the resulting probes.

Splice Correction and Antisense Therapies: The serinol backbone, a key feature of this phosphoramidite, imparts enhanced enzymatic stability to oligonucleotides. nih.gov This is particularly advantageous in the development of antisense oligonucleotides (ASOs) for splice correction therapies. By capping the 3' and 5' ends of an ASO with serinol-derived modifiers, the therapeutic agent is better protected from nuclease degradation, leading to improved efficacy in modulating gene expression. nih.gov

Advanced Sequencing and RNA Structure Mapping: Biotinylated antisense oligonucleotides (bio-ASOs) are being employed to validate complex RNA-RNA interactions identified through advanced sequencing techniques like Kethoxal-Assisted RNA-RNA interaction sequencing (KARR-seq). biosyn.com The high fidelity of oligonucleotides produced using protected phosphoramidites ensures the specificity required for these precise validation studies. Bio-ASOs allow for the targeted pull-down and enrichment of specific RNA complexes, confirming the spatial arrangements of RNA molecules within the cell. biosyn.com

Serinol Nucleic Acids (SNAs) as Molecular Probes: The serinol scaffold is the basis for a class of Xeno Nucleic Acids (XNAs) known as Serinol Nucleic Acids (SNAs). biosyn.comglenresearch.com SNAs exhibit unique properties, including increased stability against enzymatic degradation and strong binding affinity to both DNA and RNA. biosyn.com This makes them ideal for the development of ultrasensitive molecular beacons for applications such as Fluorescence In Situ Hybridization (FISH), allowing for the visualization of RNA in fixed cells with higher sensitivity than traditional DNA-based beacons. nih.gov

DNA Nanotechnology: The precise placement of biotin moieties on synthetic oligonucleotides is crucial for the assembly of complex DNA nanostructures. The strong and specific biotin-streptavidin linkage is used to connect different DNA components or to anchor DNA structures to surfaces. The use of high-fidelity phosphoramidites like Protected Biotin Serinol Phosphoramidite is essential for the successful synthesis of the high-purity oligonucleotides required for these intricate assemblies. nih.gov

| Application Area | Role of Biotinylated Oligonucleotide | Key Advantage of Serinol-Based Synthesis |

| Antisense Therapy | Splice-switching oligonucleotides | Enhanced nuclease resistance from serinol caps. nih.gov |

| RNA Structure Mapping | Validation probes for KARR-seq | High-fidelity synthesis ensures specific pull-down. biosyn.com |

| Molecular Beacons | Serinol Nucleic Acid (SNA) probes for FISH | Increased stability and binding affinity. biosyn.comnih.gov |

| DNA Nanotechnology | Assembly of complex nanostructures | High-purity oligonucleotides for precise construction. nih.gov |

Methodological Refinements for Enhanced Synthesis Throughput and Fidelity

The chemical design of Protected Biotin Serinol Phosphoramidite directly addresses common challenges in automated oligonucleotide synthesis, leading to improvements in both the speed and accuracy of producing modified nucleic acids.

Prevention of Side Reactions: A critical feature of this reagent is the t-butylbenzoyl protecting group on the biotin ring. This bulky group effectively shields the active urea (B33335) moiety of biotin from reacting with the phosphoramidite during the coupling steps. glenresearch.comglenresearch.com This prevents the formation of branched oligonucleotides, a common side product with unprotected or inadequately protected biotin phosphoramidites, thereby increasing the fidelity of the synthesis. glenresearch.comglenresearch.com

Compatibility with Automated Synthesis: Protected Biotin Serinol Phosphoramidite is designed for seamless integration into standard automated DNA synthesis protocols. google.com It is soluble in acetonitrile, the standard solvent used in DNA synthesizers, and its coupling efficiency is comparable to that of standard nucleoside phosphoramidites. cambio.co.uk The protecting groups are readily removed during the final cleavage and deprotection steps with ammonium (B1175870) hydroxide (B78521), requiring no significant alterations to established workflows. glenresearch.comglenresearch.com This ease of use facilitates high-throughput synthesis of biotinylated oligonucleotides.

| Methodological Challenge | Solution Provided by Protected Biotin Serinol Phosphoramidite | Impact on Synthesis |

| Branching at Biotin | t-butylbenzoyl protecting group | Increased fidelity, higher purity of final product. glenresearch.comglenresearch.com |

| Label Loss (Dephosphorylation) | Stable 1,3-diol serinol backbone | Higher yield of correctly biotinylated oligonucleotides. glenresearch.comglenresearch.com |

| Automation Compatibility | Standard solubility and deprotection chemistry | Facilitates high-throughput production without protocol overhaul. glenresearch.comglenresearch.comgoogle.com |

Development of Advanced Nucleic Acid-Based Research Tools and Technologies

The unique chemical properties imparted by the serinol backbone are enabling the development of next-generation nucleic acid tools with enhanced capabilities for diagnostics, therapeutics, and fundamental research.